molecular formula C10H13NO4 B601199 Tyrosine, 3-hydroxy-O-methyl- CAS No. 35296-56-1

Tyrosine, 3-hydroxy-O-methyl-

Cat. No.: B601199
CAS No.: 35296-56-1
M. Wt: 211.22
InChI Key:
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Description

Tyrosine, 3-hydroxy-O-methyl- is a derivative of the amino acid tyrosine. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is notable for its role in various biochemical processes and its presence in certain natural products, such as antibiotics like saframycin and safracin .

Future Directions

Hydroxy amino acids, including derivatives of tyrosine, are of unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties . Future research may focus on the development of novel synthetic methods and applications of these compounds .

Biochemical Analysis

Biochemical Properties

(2S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid interacts with the GPR41 receptor, with greater affinity than 4-hydroxy-3-methoxycinnamic acid . The activation of this receptor plays a crucial role in the improvement of hepatic steatosis by stimulating the lipid catabolism pathway .

Cellular Effects

The compound has been suggested to have several beneficial effects, such as antidiabetic properties, anticancer activities, and cognitive function improvement, in animal models and human studies . It contributes to improved hepatic lipid metabolism via GPR41 .

Molecular Mechanism

The molecular mechanism of (2S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with the GPR41 receptor . The activation of this receptor leads to the stimulation of the lipid catabolism pathway, which in turn improves hepatic steatosis .

Temporal Effects in Laboratory Settings

After oral administration of (2S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, intact and conjugated forms of the compound in the bloodstream were detected and reached the maximum concentration in 15 minutes . The compound and its conjugates were also detected in the target organs 6 hours post-administration .

Dosage Effects in Animal Models

In Sprague-Dawley rats, orally administered (2S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid (10 mg/kg body weight) undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio .

Metabolic Pathways

(2S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid . This conversion is facilitated by hydroxycinnamate reductase, an enzyme that acts as a heterodimeric NADH-dependent coumarate reductase .

Transport and Distribution

After oral administration, (2S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles (kidneys > liver > thoracic aorta > heart > soleus muscle > lungs) .

Subcellular Localization

Given its broad distribution to various organs and its interaction with the GPR41 receptor , it can be inferred that the compound may be localized in various cellular compartments where these interactions occur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tyrosine, 3-hydroxy-O-methyl- typically involves the hydroxylation and methylation of tyrosine. The process can be carried out using chemical catalysts or enzymatic methods. For instance, the hydroxylation of aromatic rings can be catalyzed by enzymes such as SfmD, followed by methylation using methyltransferases like sacF and sacG .

Industrial Production Methods: Industrial production of this compound may involve microbial fermentation and enzymatic catalysis. These methods offer high specificity and efficiency, making them suitable for large-scale production. The use of genetically engineered microorganisms to express the necessary enzymes for hydroxylation and methylation is a common approach .

Chemical Reactions Analysis

Types of Reactions: Tyrosine, 3-hydroxy-O-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Tyrosine: The parent compound, which lacks the hydroxyl and methyl modifications.

    3-Hydroxytyrosine: Similar to Tyrosine, 3-hydroxy-O-methyl-, but without the methyl group.

    O-Methyltyrosine: Similar, but without the hydroxyl group.

Uniqueness: Tyrosine, 3-hydroxy-O-methyl- is unique due to its specific modifications, which confer distinct chemical properties and biological activities. These modifications enhance its reactivity and make it a valuable tool in biochemical research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXPIKKZQGWJMW-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963096
Record name 3-Hydroxy-O-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4368-01-8, 35296-56-1
Record name 4-Methoxytyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levodopa, 4-O-methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035296561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-O-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVODOPA, 4-O-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U75PY6L5YN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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